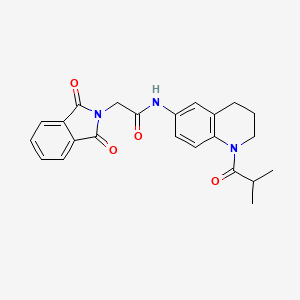
2-(1,3-二氧代异吲哚啉-2-基)-N-(1-异丁酰-1,2,3,4-四氢喹啉-6-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-related compounds has been explored in the context of anti-inflammatory agents. Specifically, a series of novel acetic acid derivatives were synthesized using a cyclocondensation reaction. This process involved N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, employing dimethylformamide (DMF) as the solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor. The use of microwave-assisted synthesis is notable for its efficiency and potential to improve yield and reaction times .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. In the case of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, the structure was elucidated through IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis. These methods provide a comprehensive understanding of the molecular framework and the functional groups present in the compound, which is crucial for understanding its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, the synthesis of structurally related compounds suggests that these molecules could participate in various organic reactions. The use of a microwave reactor and catalysts like zinc chloride indicates that the compounds can undergo cyclocondensation, which is a key reaction in forming the thiazolidinone ring system seen in the anti-inflammatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly provided in the abstracts. However, the methods used for structural characterization, such as NMR and mass spectrometry, imply that these compounds are amenable to such analyses. The anti-inflammatory activity and the molecular docking studies suggest that these compounds have specific physicochemical properties that enable them to interact with biological targets like human serum albumin (HSA). The docking studies, in particular, provide insight into the binding affinity of the compounds, which is influenced by their physical and chemical properties .
科学研究应用
结构方面和性质
对结构相关的异喹啉衍生物的研究表明,它们具有与矿物酸形成包合物和凝胶的能力,显示出在药物递送系统和材料科学应用中的潜力。Karmakar、Sarma 和 Baruah (2007) 对含酰胺的异喹啉衍生物的研究突出了这些化合物的结构多功能性和反应性,为开发具有增强荧光发射的新型材料铺平了道路,这有利于诊断和传感应用 (Karmakar, Sarma, & Baruah, 2007)。
合成方法
已经探索了相关喹啉酮和噻唑烷酮衍生物的合成,以了解它们的治疗潜力,证明了这些框架在药物化学中的多功能性。King (2007) 概述了一种通过酰亚胺离子环化来使 A 变脆的简便合成方法,为生产这些复杂分子提供了一种高产率的方法 (King, 2007)。
生物活性
该化合物及其相关衍生物已被研究用于各种生物活性,包括抗炎、抗惊厥和抗抑郁作用。Nikalje、Hirani 和 Nawle (2015) 合成了一系列衍生物,评估了它们的抗炎活性,在体外和体内模型中都显示出前景 (Nikalje, Hirani, & Nawle, 2015)。此外,Zhen 等人 (2015) 探索了相关乙酰胺衍生物的抗惊厥和抗抑郁作用,在戊四唑 (PTZ) 诱发的惊厥和强迫游泳试验 (FST) 模型中发现了具有显着活性的化合物,这突出了这些化合物在神经系统疾病中的治疗潜力 (Zhen et al., 2015)。
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-14(2)21(28)25-11-5-6-15-12-16(9-10-19(15)25)24-20(27)13-26-22(29)17-7-3-4-8-18(17)23(26)30/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMKQNYLXSAJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)
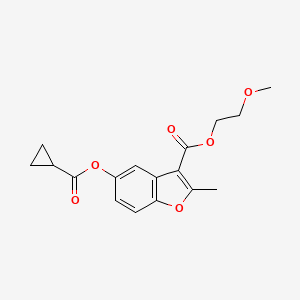
![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)
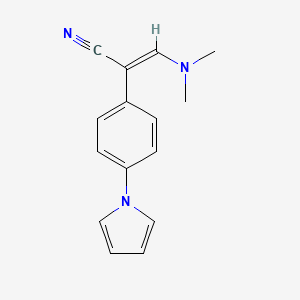
![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)

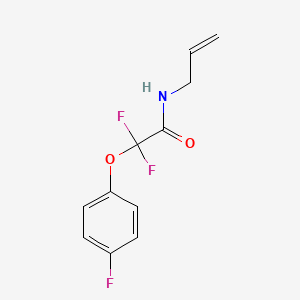
![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
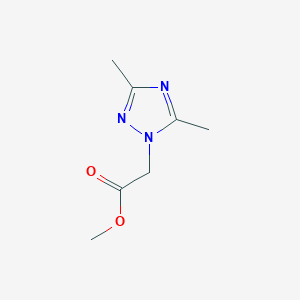
![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)
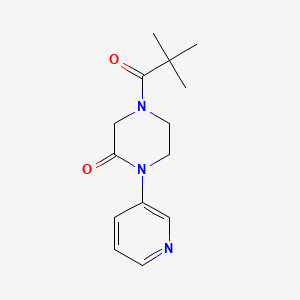
![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)